molecular formula C15H17ClN2O B3125130 2-[3-(tert-butyl)-1H-pyrazol-1-yl]-1-(4-chlorophenyl)-1-ethanone CAS No. 321538-45-8

2-[3-(tert-butyl)-1H-pyrazol-1-yl]-1-(4-chlorophenyl)-1-ethanone

Cat. No.: B3125130
CAS No.: 321538-45-8
M. Wt: 276.76 g/mol
InChI Key: ZMFWGNAZXUVDGN-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The tert-butyl group is a common substituent in organic chemistry, known for its bulky nature .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazole derivatives are often synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a pyrazole ring, a tert-butyl group, and a phenyl group with a chlorine atom .


Chemical Reactions Analysis

Pyrazole derivatives are known to participate in a variety of chemical reactions, often serving as precursors to other biologically active compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tert-butyl group could impact the compound’s solubility and reactivity .

Scientific Research Applications

  • Hydrogen-Bonded Molecular Structures : A study by Portilla et al. (2011) explored the molecular structure of related compounds. They found that these molecules form hydrogen-bonded dimers, linked into chains by π-π stacking interactions. This kind of structural information is crucial for understanding the physical and chemical properties of such compounds (Portilla, Lizarazo, Cobo, & Glidewell, 2011).

  • Catalytic Applications : Amenuvor et al. (2016) investigated novel pyrazolylphosphite and pyrazolylphosphinite-ruthenium(ii) complexes, which include similar pyrazole derivatives, as catalysts for hydrogenation of acetophenone. This research suggests potential applications in catalysis (Amenuvor, Obuah, Nordlander, & Darkwa, 2016).

  • Crystal Structure Analysis : Loh et al. (2013) synthesized and analyzed the crystal structures of N-substituted pyrazolines, which include compounds structurally similar to 2-[3-(tert-butyl)-1H-pyrazol-1-yl]-1-(4-chlorophenyl)-1-ethanone. Understanding crystal structures is important for the development of new materials and pharmaceuticals (Loh, Quah, Chia, Fun, Sapnakumari, Narayana, & Sarojini, 2013).

  • Vibrational and Structural Observations : ShanaParveen et al. (2016) combined experimental and theoretical analysis to understand the molecular structure and vibrational spectra of similar compounds. Their research contributes to the field of molecular modeling and drug design (ShanaParveen, Al-Alshaikh, Panicker, El-Emam, Narayana, Saliyan, Sarojini, & Alsenoy, 2016).

  • Fungicidal Activity : Liu et al. (2012) prepared novel pyrazol-3-oxy derivatives and evaluated their fungicidal activity. This kind of research is significant for agricultural applications and the development of new pesticides (Liu, He, Kai, Li, & Zhu, 2012).

  • Antimicrobial and Anticancer Agents : Hafez, El-Gazzar, and Al-Hussain (2016) synthesized and evaluated the antimicrobial and anticancer activity of pyrazole derivatives, indicating potential applications in medical research and drug development (Hafez, El-Gazzar, & Al-Hussain, 2016).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process in which this compound is involved. Pyrazole derivatives are known to exhibit a wide range of biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, many organic compounds pose risks related to flammability, reactivity, and health hazards .

Future Directions

The future directions for research on this compound could involve exploring its potential biological activities, developing new synthesis methods, or investigating its reactivity in various chemical reactions .

Properties

IUPAC Name

2-(3-tert-butylpyrazol-1-yl)-1-(4-chlorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O/c1-15(2,3)14-8-9-18(17-14)10-13(19)11-4-6-12(16)7-5-11/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFWGNAZXUVDGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C=C1)CC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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